PrednisoloneAcetate
Overview
Description
Prednisolone acetate is a synthetic glucocorticoid, a type of corticosteroid, used primarily for its anti-inflammatory and immunosuppressive properties. It is commonly prescribed to treat a variety of conditions, including allergic reactions, dermatologic diseases, gastrointestinal disorders, hematologic conditions, ophthalmologic issues, and more . Prednisolone acetate is an ester of prednisolone, which enhances its lipophilicity and allows for better penetration in tissues, particularly in ophthalmic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Prednisolone acetate can be synthesized through several steps starting from prednisone acetate. The process involves:
- 3-site and 20-site keto-protection reaction
- 11-site keto-reduction reaction
- 21-site hydroxyl esterification reaction
- 3-site and 20-site keto-deprotection reaction .
Another method involves using anecortave acetate as a raw material, followed by biological fermentation, esterification, bromination, and debromination reactions to prepare prednisolone acetate .
Industrial Production Methods: The industrial production of prednisolone acetate involves large-scale chemical synthesis, ensuring high yield and purity. The process is optimized to reduce costs and improve efficiency, making it suitable for mass production .
Chemical Reactions Analysis
Types of Reactions: Prednisolone acetate undergoes various chemical reactions, including:
- Oxidation: Conversion to prednisone and other metabolites.
- Reduction: Reduction of keto groups to hydroxyl groups.
- Esterification: Formation of acetate ester from prednisolone .
Common Reagents and Conditions:
- Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
- Esterification: Acetic anhydride or acetyl chloride in the presence of a base like pyridine .
Major Products:
- Prednisone
- 17α,21-dihydroxy-pregnan-1,4,6-trien-3,11,30-trione
- 20α-dihydro-prednisone
- 6βhydroxy-prednisone
- 6α-hydroxy-prednisone
- 20β-dihydro-prednisone .
Scientific Research Applications
Prednisolone acetate has a wide range of applications in scientific research:
- Chemistry: Used as a reference compound in the study of glucocorticoid activity and steroid chemistry.
- Biology: Investigated for its effects on cellular processes, including inflammation and immune response.
- Medicine: Extensively used in the treatment of inflammatory and autoimmune diseases, as well as in organ transplantation to prevent rejection .
- Industry: Utilized in the formulation of ophthalmic suspensions and other pharmaceutical products .
Mechanism of Action
Prednisolone acetate exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of inflammatory cytokines and the inhibition of leukocyte migration. The compound also reduces capillary permeability and stabilizes lysosomal membranes, contributing to its anti-inflammatory and immunosuppressive properties .
Comparison with Similar Compounds
- Prednisone
- Hydrocortisone
- Dexamethasone
- Betamethasone
- Methylprednisolone .
Comparison: Prednisolone acetate is unique due to its esterified form, which enhances its lipophilicity and tissue penetration, particularly in ophthalmic applications. Compared to prednisone, prednisolone acetate has a hydroxyl group at the 11th carbon instead of a ketone, making it more potent and effective in certain conditions .
Properties
IUPAC Name |
[2-[(8S,9S,10R,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h6,8,10,16-18,20,26,28H,4-5,7,9,11-12H2,1-3H3/t16-,17-,18?,20+,21-,22-,23-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJOMUJRLNCICJ-PBSBYMMBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858972 | |
Record name | 11,17-Dihydroxy-3,20-dioxopregna-1,4-dien-21-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
412909-14-9 | |
Record name | 11,17-Dihydroxy-3,20-dioxopregna-1,4-dien-21-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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